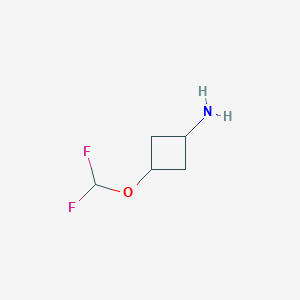

3-(Difluoromethoxy)cyclobutan-1-amine

Description

Significance of Cyclobutane (B1203170) Scaffolds in Advanced Molecular Architectures

Cyclobutane scaffolds, once considered mere chemical curiosities due to their inherent ring strain, are now increasingly recognized for their valuable contributions to advanced molecular design. researchgate.netbldpharm.comnih.gov The four-membered ring imparts a unique puckered, three-dimensional geometry that offers a level of conformational restriction not readily achievable with more flexible acyclic or larger cyclic systems. researchgate.netgoogle.com This rigidity can be highly advantageous in medicinal chemistry, where precise positioning of pharmacophoric groups is crucial for effective interaction with biological targets. researchgate.netbldpharm.com

The inclusion of a cyclobutane ring can improve a range of properties in drug candidates. researchgate.netbldpharm.com It can serve as a metabolically stable replacement for larger cyclic systems or alkenes, preventing potential cis/trans isomerization. researchgate.netbldpharm.com Furthermore, the sp³-rich nature of the cyclobutane scaffold enhances the three-dimensionality of molecules, a desirable trait for improving solubility and avoiding the flat structures often associated with poor pharmacokinetic profiles. nih.govmdpi.com While cyclobutane itself is of limited biological significance, its derivatives are found in nature and are key components in several marketed drugs and clinical candidates, underscoring their importance in creating structurally novel and biologically active compounds. google.comnih.govechemi.com

Table 1: Key Attributes of Cyclobutane Scaffolds in Molecular Design

| Attribute | Significance |

| Three-Dimensionality | Provides a non-planar, puckered structure, enhancing spatial diversity. researchgate.netmdpi.com |

| Conformational Restriction | Limits the rotational freedom of substituents, aiding in the design of potent and selective ligands. researchgate.netgoogle.com |

| Metabolic Stability | The carbocyclic ring is generally robust and resistant to metabolic degradation. researchgate.netbldpharm.com |

| Bioisosterism | Can act as a mimic for other groups, such as phenyl rings or alkenes, while offering improved properties. researchgate.netmdpi.com |

Strategic Importance of the Difluoromethoxy Moiety in Organic Synthesis

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. google.comuni.lu The difluoromethoxy group (-OCHF₂) is particularly strategic, offering a unique combination of properties that make it a valuable substituent in drug design. bldpharm.com It is often employed as a bioisostere for other functional groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or thiol (-SH) groups. bldpharm.com

Table 2: Comparison of Physicochemical Properties

| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Capability | Metabolic Stability |

| -OH | Low | Donor & Acceptor | Prone to oxidation/conjugation |

| -OCH₃ | Moderate | Acceptor | Prone to O-demethylation |

| -OCHF₂ | Higher | Weak Donor & Acceptor | High |

| -OCF₃ | Highest | Acceptor | Very High |

Synthetic Challenges and Opportunities in the Chemistry of Fluorinated Cycloalkanes

The synthesis of fluorinated cycloalkanes, including derivatives of cyclobutane, presents both significant challenges and opportunities for innovation in synthetic methodology. The introduction of fluorine atoms or fluoroalkyl groups onto a small, strained ring system requires careful consideration of reaction conditions to control regioselectivity and stereoselectivity.

Common challenges include the harsh conditions often required for nucleophilic fluorination, which can lead to undesired side reactions or decomposition of the strained cyclobutane core. Developing methods that proceed under mild conditions is a key area of research. Furthermore, achieving stereocontrol in the synthesis of substituted cyclobutanes can be complex, and the development of stereoselective synthetic routes is crucial for accessing specific isomers for biological evaluation.

Despite these hurdles, the demand for novel fluorinated building blocks has spurred the development of new synthetic strategies. These include advancements in photochemical methods, such as [2+2] cycloadditions, and the use of specialized fluorinating reagents that offer greater selectivity. The synthesis of compounds like 3-(difluoromethoxy)cyclobutan-1-amine often involves multi-step sequences starting from functionalized cyclobutanone precursors. echemi.com Each step provides an opportunity for chemists to develop more efficient and scalable processes to make these valuable building blocks more accessible for research and development.

Overview of Research Directions Pertaining to this compound

While specific, in-depth research articles focusing exclusively on this compound are not abundant in the public literature, its availability from various chemical suppliers and its appearance in the patent literature strongly indicate its role as a valuable building block in drug discovery programs. bldpharm.comgoogle.com The research directions for this compound can be inferred from the strategic combination of its two key structural motifs: the cyclobutane ring and the difluoromethoxy group.

The primary research application for this compound is likely as a scaffold in medicinal chemistry to generate novel chemical entities for screening against various biological targets. The amine functionality provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecules through amide bond formation, reductive amination, or other standard transformations.

Researchers are likely exploring the use of this compound to:

Introduce 3D character: Leverage the cyclobutane ring to create non-flat molecules with improved physicochemical properties.

Enhance metabolic stability: Utilize the difluoromethoxy group to block sites of metabolism and increase the half-life of drug candidates.

Fine-tune biological activity: Modulate lipophilicity and hydrogen bonding potential to optimize interactions with target proteins.

The compound serves as a ready-to-use piece that combines two highly sought-after features in modern drug design. Its utility lies not as an end-product itself, but as a versatile starting material for the synthesis of new generations of therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)9-4-1-3(8)2-4/h3-5H,1-2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCETWYZHGSROBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601897-85-1 | |

| Record name | 3-(difluoromethoxy)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Difluoromethoxy Cyclobutan 1 Amine

Strategies for Cyclobutane (B1203170) Ring Construction in Substituted Amines

The formation of the cyclobutane ring, particularly when substituted with functional groups like amines, is a cornerstone of the synthesis. Various modern synthetic methods have been developed to access these valuable motifs, which are of growing interest in medicinal chemistry due to their unique conformational constraints. researchgate.netresearchgate.net

[2+2] Cycloaddition Approaches for Four-Membered Ring Formation

The [2+2] cycloaddition reaction is a primary and widely utilized method for synthesizing cyclobutane rings. kib.ac.cn This approach involves the reaction of two alkene components to form a four-membered ring. These reactions can be initiated either thermally or photochemically. researchgate.net

Thermal [2+2] cycloadditions often require activated alkenes, such as enamines or keteniminium cations, to proceed under reasonable conditions. For instance, the reaction of an enamine with a suitable alkene can yield a substituted cyclobutane amine derivative. acs.org Hyperbaric conditions, applying high pressure (e.g., 15 kbar), have been shown to effectively promote [2+2] cycloaddition reactions between sulfonyl allenes and vinyl ethers or enamines, leading to functionalized cyclobutanes. ru.nlresearchgate.net

Photochemical [2+2] cycloadditions are particularly powerful, as they can often be used with a broader range of unactivated alkenes. acs.org The reaction proceeds through the excitation of one of the alkene partners to a singlet or triplet state, which then adds to the ground-state alkene. This method has been extensively used in the synthesis of natural products containing cyclobutane cores. kib.ac.cn A key challenge in intermolecular [2+2] cross-photoreactions is controlling the regioselectivity and preventing homodimerization. nih.gov Supramolecular strategies, using cocrystallization to pre-organize non-symmetrical alkenes, have been developed to achieve highly selective cross-photoreactions, yielding chiral tetrasubstituted cyclobutanes quantitatively. nih.gov

| Cycloaddition Type | Activation Method | Key Features | Applicability to Amine Synthesis |

| Thermal Cycloaddition | Heat, High Pressure | Requires activated alkenes (e.g., enamines). acs.orgru.nl | Direct formation of cyclobutane amines using enamine precursors. researchgate.net |

| Photochemical Cycloaddition | UV or Visible Light | Broad substrate scope, can use unactivated alkenes. acs.orgorganic-chemistry.org | Can construct the cyclobutane core, with the amine group introduced before or after cyclization. |

| Catalyzed Cycloaddition | Transition Metals, Lewis Acids | Can control stereoselectivity and regioselectivity. | Useful for asymmetric synthesis of chiral cyclobutane amines. |

Ring Contraction Methodologies (e.g., from Pyrrolidines)

An alternative and innovative strategy for synthesizing substituted cyclobutanes involves the ring contraction of more readily accessible five-membered rings, such as pyrrolidines. ntu.ac.ukchemistryviews.org This approach can provide stereospecific access to multisubstituted cyclobutanes. nih.gov

One such method involves treating polysubstituted pyrrolidine (B122466) derivatives with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine. Subsequent elimination of a nitrogen molecule (N₂) generates a 1,4-biradical intermediate, which then collapses to form the cyclobutane ring. chemistryviews.orgacs.org This process has been shown to be stereoretentive, meaning the stereochemistry of the starting pyrrolidine is preserved in the final cyclobutane product. acs.org Density Functional Theory (DFT) studies have provided insight into the reaction mechanism, confirming the stereoretentive pathway is favored due to the high energy barrier for radical rotation compared to cyclization. acs.orgnih.gov

This methodology offers a powerful way to access complex cyclobutane scaffolds that might be difficult to obtain through traditional cycloaddition methods. nih.gov

Photoinduced Cyclization Pathways for Cyclobutane Amine Derivatives

Photoinduced cyclization extends beyond [2+2] cycloadditions. Intramolecular cyclization reactions can also be used to form cyclobutane rings. For example, a molecule containing two tethered alkene moieties can undergo an intramolecular [2+2] photocycloaddition to form a bicyclic system containing a cyclobutane ring.

Furthermore, radical cyclizations can be initiated by photoredox catalysis. In these processes, a visible-light photocatalyst can generate a radical species that undergoes cyclization to form the four-membered ring. While highly effective for five- and six-membered rings, the formation of cyclobutane rings via radical cyclization is often more challenging due to unfavorable kinetics but can be achieved with appropriately designed substrates. mdpi.com

Transition-Metal Catalyzed Cyclobutane Formation

Transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including cyclobutane rings. researchgate.netrsc.org These methods can offer high levels of control over stereochemistry and regiochemistry.

Palladium-catalyzed reactions, for example, have been used in the C-H arylation of cyclobutane precursors, demonstrating the utility of transition metals in functionalizing pre-existing four-membered rings. acs.org More direct approaches involve the catalytic cycloaddition of alkenes. For instance, cobalt-catalyzed protocols have been developed for the enantioselective coupling of alkynes and cyclobutenes to produce densely functionalized cyclobutanes with excellent stereocontrol. researchgate.net Ring-opening reactions of highly strained molecules like bicyclo[1.1.0]butanes (BCBs), catalyzed by transition metals, are also emerging as a potent strategy for the synthesis of 1,3-difunctionalized cyclobutanes. researchgate.net

Installation of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often serving as a lipophilic hydrogen bond donor or a bioisostere for hydroxyl or thiol groups. nih.govmdpi.com Its installation typically occurs later in a synthetic sequence, often by modifying a precursor hydroxyl group.

O-Difluoromethylation Reactions from Precursor Hydroxyls

The most direct method for introducing the difluoromethoxy group is the O-difluoromethylation of a corresponding alcohol, in this case, a 3-aminocyclobutanol (B581946) derivative. This transformation is typically achieved using a reagent that serves as a difluorocarbene (:CF₂) source. cas.cn

A variety of reagents and conditions have been developed for this purpose. For example, bromodifluoromethyl)trimethylsilane (TMSCF₂Br) has been shown to be a practical and efficient difluorocarbene source for the difluoromethylation of primary, secondary, and even tertiary alcohols under mild, weakly basic or acidic conditions. cas.cnnih.gov The reaction is believed to proceed through the direct interaction of the neutral alcohol with the difluorocarbene. cas.cn Another approach utilizes an S-(difluoromethyl)sulfonium salt, which effectively difluoromethylates a wide range of alcohols under mild conditions. rsc.org

The general transformation can be summarized as follows:

Precursor: 3-(N-protected-amino)cyclobutanol

Reagent: Difluorocarbene source (e.g., TMSCF₂Br, BrCF₂CO₂H) nih.govcas.cn

Conditions: Mild base or acid catalysis

Product: 3-(N-protected-amino)-1-(difluoromethoxy)cyclobutane

Following the installation of the difluoromethoxy group, a final deprotection step would be required to reveal the primary amine and yield the target compound, 3-(difluoromethoxy)cyclobutan-1-amine.

| Reagent | Conditions | Advantages | Reference |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Weakly basic (KOAc) or acidic (KHF₂) | Commercially available, mild conditions, broad substrate scope including tertiary alcohols. | cas.cnnih.gov |

| Difluorobromoacetic acid (BrCF₂CO₂H) | Visible-light photocatalysis (e.g., fac-Ir(ppy)₃) | Mild, room temperature conditions. | nih.gov |

| S-(Difluoromethyl)sulfonium salt | Mild base | High yields, broad functional group compatibility. | rsc.org |

| Chlorodifluoromethane (B1668795) (ClCF₂H) | Strong base | Traditional method, but reagent is an ozone-depleting substance. | rsc.org |

Electrophilic and Nucleophilic Difluoromethylation Strategies

The formation of the crucial C-O-CF2H ether linkage on the cyclobutane ring can be achieved through the reaction of a corresponding alcohol precursor, such as 3-hydroxycyclobutanone (B178150) or its derivatives, with reagents that act as sources of either electrophilic or nucleophilic difluoromethyl species.

Electrophilic Difluoromethylation involves the reaction of an alcohol (or alkoxide) with a reagent that delivers a "CF2H+" equivalent. While a free difluoromethyl cation is not generated, reagents are designed to transfer the difluoromethyl group to a nucleophile. A prominent class of reagents for this purpose includes S-(difluoromethyl)diarylsulfonium salts. nih.gov The reaction proceeds by activating the alcohol substrate, typically a cyclobutanol (B46151) derivative, with a base to form the more nucleophilic alkoxide, which then attacks the sulfonium (B1226848) salt to displace a diaryl sulfide (B99878) and form the desired difluoromethoxy ether. Another approach utilizes sulfoximine-based reagents, such as in situ generated N,N-dimethyl-S-difluoromethyl-S-phenylsulfoximinium salts, which have demonstrated high reactivity toward a range of nucleophiles. nih.gov

Nucleophilic Difluoromethylation strategies, in contrast, employ a "CF2H-" synthon. These methods often require the activation of the alcohol precursor by converting the hydroxyl group into a good leaving group. However, for ether formation, the more common approach involves the reaction of a difluorocarbene (:CF2) source with the alcohol. Reagents like difluoromethyl phenyl sulfone (PhSO2CF2H) can be deprotonated to generate a nucleophilic species that can participate in further transformations. cas.cn A more direct method for O-difluoromethylation utilizes reagents that generate difluorocarbene in situ under basic conditions. Difluoromethyltri(n-butyl)ammonium chloride has been identified as an effective difluorocarbene precursor for the O-difluoromethylation of various phenols and alcohols. cas.cn This method is advantageous as it often proceeds under mild conditions with high efficiency. cas.cn

| Strategy | Reagent Type | Example Reagent | Precursor | General Conditions |

| Electrophilic | Sulfonium Salt | S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | 3-Hydroxycyclobutanone | Base (e.g., NaH), Aprotic Solvent (e.g., THF) |

| Nucleophilic | Difluorocarbene Source | Difluoromethyltri(n-butyl)ammonium chloride | 3-Hydroxycyclobutanone | Base (e.g., NaOH, K2CO3), Biphasic system |

| Nucleophilic | Sulfone-based | Phenylsulfonyl)difluoromethyltrimethylsilane (PhSO2CF2SiMe3) | 3-Hydroxycyclobutanone | Fluoride source (e.g., TBAF), Aprotic Solvent |

Visible Light Photoredox Catalysis in Difluoromethoxylation

Visible light photoredox catalysis has emerged as a powerful tool for forging challenging chemical bonds under mild conditions. researchgate.net This methodology has been successfully applied to fluorination reactions, including the introduction of difluoromethoxy groups. pkusz.edu.cn The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable difluoromethyl precursor to generate a difluoromethyl radical (•CF2H).

For the synthesis of a 3-(difluoromethoxy)cyclobutane scaffold, a key precursor like 3-hydroxycyclobutanone can be reacted with a difluoromethyl radical source in the presence of a photocatalyst. Hypervalent iodine reagents, such as [bis(difluoroacetoxy)iodo]benzene, have been utilized as effective precursors for the •CF2H radical under photocatalyst-free, visible-light-induced conditions. researchgate.net The generated •CF2H radical can be trapped by the oxygen of the cyclobutanol derivative. The subsequent steps would involve hydrogen atom transfer (HAT) to form the C-O bond and generate the final product. The mild, often room-temperature conditions of photoredox catalysis make it compatible with a wide range of functional groups, representing a significant advantage over traditional methods that may require harsh reagents or high temperatures. scilit.com

| Parameter | Description |

| Photocatalyst | Typically a ruthenium or iridium complex (e.g., Ru(bpy)3Cl2) or an organic dye. |

| Light Source | Blue or white LEDs are commonly used. |

| CF2H Radical Precursor | e.g., [Bis(difluoroacetoxy)iodo]benzene, difluoromethyl sulfones. |

| Substrate | 3-Hydroxycyclobutanone or a protected derivative. |

| Mechanism | 1. Excitation of photocatalyst. 2. SET to generate •CF2H radical. 3. Radical addition to the oxygen of the alcohol. 4. Hydrogen Atom Transfer (HAT) or further redox steps to yield the product. |

Mechanochemical Difluoromethylation Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. nih.gov This approach has been successfully applied to difluoromethylation reactions, including the O-difluoromethylation of alcohols. nih.gov

The synthesis of a 3-(difluoromethoxy)cyclobutane precursor can be achieved by ball-milling a cyclobutanol derivative with a difluorocarbene precursor under solvent-free or liquid-assisted grinding (LAG) conditions. researchgate.net A common system employs bromodifluoromethyl)trimethylsilane (TMSCF2Br) as the carbene source and an activator, such as potassium bifluoride (KFHF), to facilitate the in situ generation of difluorocarbene (:CF2). nih.gov The reaction is performed in a milling jar containing grinding balls, where the mechanical energy from collisions initiates the chemical transformation. The highly reactive difluorocarbene inserts into the O-H bond of the cyclobutanol substrate to form the difluoromethoxy group. These reactions are often rapid, completed within 60-90 minutes at room temperature, and can be advantageous for substrates that are less reactive in solution. nih.govresearchgate.net The study of cyclobutane mechanophores has provided insight into how mechanical forces can activate and break bonds within these strained ring systems. nsf.govresearchgate.net

| Technique | Reagents | Conditions | Advantages |

| Ball Milling | Substrate: 3-HydroxycyclobutanoneCarbene Source: TMSCF2BrActivator: KFHFGrinding Auxiliary: CsCl or KCl | Solvent-free or LAG, Room Temperature, 25-30 Hz milling frequency, 60-90 min | High efficiency, Reduced solvent waste, Rapid reaction times, Access to unique reactivity. nih.govresearchgate.net |

Formation of the Primary Amine Functionality

Once the 3-(difluoromethoxy)cyclobutane core is established, typically as the ketone 3-(difluoromethoxy)cyclobutan-1-one, the next critical step is the introduction of the primary amine. Several robust methods are available for this transformation.

Reductive Amination Strategies from Carbonyl Precursors

Reductive amination is a highly reliable and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com The process involves the condensation of the ketone, 3-(difluoromethoxy)cyclobutan-1-one, with an ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. harvard.edu

A key advantage of this method is the availability of mild and selective reducing agents that can reduce the C=N double bond of the imine in the presence of the starting ketone. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly effective reagent for this purpose, known for its high selectivity, broad functional group tolerance, and operational simplicity. nih.gov The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), often with acetic acid as a catalyst. harvard.edunih.gov Other reducing agents such as sodium cyanoborohydride (NaBH3CN) are also effective, though NaBH(OAc)3 is often preferred due to the toxicity of cyanide byproducts from the former. harvard.edu For primary amines, where over-alkylation can be a concern, this one-pot procedure is highly advantageous. masterorganicchemistry.com

| Reducing Agent | Ammonia Source | Typical Solvent | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | NH4OAc, NH3 in MeOH | 1,2-Dichloroethane (DCE), THF | Mild, highly selective, tolerates acid-sensitive groups, high yields. harvard.edunih.gov |

| Sodium Cyanoborohydride (NaBH3CN) | NH4OAc | Methanol (MeOH) | Effective under mildly acidic conditions (pH 6-7), selectively reduces iminium ions. harvard.edu |

| Catalytic Hydrogenation | NH3, H2 | Ethanol (EtOH), Methanol (MeOH) | Requires a metal catalyst (e.g., Raney Ni, Pd/C) and hydrogen pressure. |

Hofmann-Type Rearrangements and Oxidative Rearrangements

The Hofmann rearrangement provides an alternative route to the primary amine from a carboxamide precursor, in this case, 3-(difluoromethoxy)cyclobutane-1-carboxamide. The classic reaction involves treating the primary amide with an alkaline solution of bromine or chlorine, which induces an oxidative rearrangement through an isocyanate intermediate that is subsequently hydrolyzed. researchgate.net

Modern variations of this reaction employ milder and more versatile reagents, avoiding the harsh basic conditions of the classical procedure. Hypervalent iodine(III) reagents, such as [I,I-bis(trifluoroacetoxy)iodo]benzene (PIFA) and diacetoxy-iodobenzene (DIB), are effective at promoting the rearrangement under neutral or mildly acidic conditions. researchgate.netkobv.de For example, PIFA has been used to convert cyclobutanecarboxamide (B75595) into cyclobutylamine (B51885) hydrochloride in a mixed aqueous-organic solvent system. researchgate.net This "acidic Hofmann rearrangement" proceeds with retention of configuration and offers a valuable alternative for substrates that may be sensitive to strong bases. researchgate.net Other reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have also been developed as efficient promoters for this transformation. nih.gov

| Reagent | Conditions | Precursor | Advantages |

| Br2, NaOH | Aqueous, basic | 3-(Difluoromethoxy)cyclobutane-1-carboxamide | Classic, well-established method. |

| [I,I-Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Acetonitrile (B52724)/Water, mildly acidic | 3-(Difluoromethoxy)cyclobutane-1-carboxamide | Mild conditions, avoids strong base, good for sensitive substrates. researchgate.net |

| Diacetoxy-iodobenzene (DIB) | Varies (can be non-alkaline) | 3-(Difluoromethoxy)cyclobutane-1-carboxamide | Mild and selective reagent. kobv.de |

Conversions from Azide (B81097) or Nitro Precursors

The reduction of an azide or a nitro group provides a straightforward and high-yielding pathway to primary amines. These methods require the initial synthesis of either 1-azido-3-(difluoromethoxy)cyclobutane or 1-(difluoromethoxy)-3-nitrocyclobutane, typically via nucleophilic substitution from a suitable leaving group (e.g., tosylate, mesylate, or halide).

Reduction of Azides: The transformation of the azide group to an amine is a clean and efficient process. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) or platinum oxide (PtO2) catalyst is a common and effective method. An alternative is the Staudinger reaction, which involves treatment of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh3), to form an aza-ylide intermediate, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. This method is exceptionally mild and tolerates a vast array of functional groups.

Integration of Functional Groups: Convergent and Linear Synthesis Pathways

The construction of this compound requires the careful introduction of two key functional groups onto the cyclobutane core: the difluoromethoxy group at the C-3 position and the amine group at the C-1 position. Both linear and convergent synthetic strategies can be envisioned for this target molecule, each with its own set of advantages and challenges.

A plausible linear synthetic pathway would commence with a readily available cyclobutane precursor, such as 3-hydroxycyclobutan-1-one. This linear approach involves the sequential introduction of the required functional groups.

A potential linear synthesis can be outlined as follows:

Protection of the Ketone: The synthesis would likely begin with the protection of the ketone functionality in 3-hydroxycyclobutan-1-one to prevent undesired side reactions in subsequent steps. Acetal formation, for instance, using ethylene (B1197577) glycol under acidic conditions, is a common and effective strategy.

Difluoromethoxylation: The hydroxyl group of the protected cyclobutane can then be converted to the desired difluoromethoxy group. This transformation can be achieved using a difluoromethylating agent such as chlorodifluoromethane (Freon 22) under basic conditions, or more modern and safer reagents that generate a difluorocarbene intermediate.

Deprotection of the Ketone: Following the successful installation of the difluoromethoxy group, the protecting group on the ketone is removed. For an acetal, this is typically accomplished by acid-catalyzed hydrolysis.

Formation of the Amine: The resulting 3-(difluoromethoxy)cyclobutan-1-one can be converted to the amine. A common method involves the formation of an oxime by reaction with hydroxylamine, followed by reduction of the oxime to the primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

A convergent synthetic pathway , in contrast, would involve the synthesis of separate cyclobutane fragments that are later combined. For instance, a fragment containing the protected amine and another with the difluoromethoxy precursor could be coupled. However, for a small molecule like this compound, a linear approach is often more practical and efficient.

| Step | Transformation | Reagents and Conditions |

| 1 | Ketone Protection | Ethylene glycol, p-toluenesulfonic acid (cat.), Dean-Stark trap |

| 2 | Difluoromethoxylation | NaH, ClCF2H in DMF; or other difluorocarbene precursors |

| 3 | Ketone Deprotection | Aqueous HCl or H2SO4 |

| 4 | Amination via Oxime | 1. NH2OH·HCl, pyridine (B92270); 2. LiAlH4 or H2, Pd/C |

Protecting Group Strategies in Complex Synthesis

In the multi-step synthesis of this compound, the judicious use of protecting groups is paramount to ensure the chemoselectivity of the reactions. jocpr.com The primary amine is a nucleophilic and basic functional group that can interfere with many organic reactions. wikipedia.org Therefore, it is often necessary to protect the amine during the synthesis and deprotect it in the final step.

Commonly used protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.com The choice of protecting group depends on its stability under the reaction conditions of subsequent steps and the mildness of the conditions required for its removal. organic-chemistry.org

In the context of synthesizing this compound, a typical strategy would involve the introduction of the amine in a protected form or the protection of the newly formed amine before any further manipulations that are incompatible with a free amino group.

A representative protecting group strategy is as follows:

Introduction of a Protected Amine: A common and effective strategy is to introduce the amine functionality in a protected form. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com For instance, after the reduction of the oxime, the resulting primary amine can be immediately protected as a Boc-carbamate by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Synthesis with the Protected Intermediate: The resulting tert-butyl (3-(difluoromethoxy)cyclobutyl)carbamate can then be subjected to further synthetic transformations if needed, with the amine functionality being safely masked.

Deprotection: The final step of the synthesis would be the removal of the Boc protecting group to yield the target this compound. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid in an appropriate solvent. masterorganicchemistry.com

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

Stereochemical Control and Asymmetric Synthesis

Diastereoselective Synthesis of the Cyclobutane (B1203170) Core

The construction of the cyclobutane core with the desired relative stereochemistry is a foundational step in the synthesis of 3-(Difluoromethoxy)cyclobutan-1-amine. Diastereoselective synthesis aims to selectively produce one diastereomer over others.

The relative orientation of the substituents at the C1 and C3 positions of the cyclobutane ring determines whether the isomer is cis (substituents on the same side of the ring) or trans (substituents on opposite sides). The control of this isomerism is often achieved through carefully chosen synthetic strategies. researchgate.netnih.gov

One common approach involves the diastereoselective reduction of a cyclobutylidene derivative. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative can be highly diastereoselective, favoring the formation of the cis-1,3-disubstituted cyclobutane. acs.org The choice of reducing agent and reaction conditions plays a crucial role in maximizing the diastereomeric ratio. Another strategy is the [2+2] cycloaddition reaction, a powerful tool for forming four-membered rings. The stereochemical outcome of these reactions can be influenced by the nature of the reactants and the reaction conditions. For example, the cycloaddition of a keteniminium salt can lead to the formation of cyclobutanones with a specific stereochemistry, which can then be further elaborated to the desired 1,3-disubstituted product. researchgate.net

Table 1: Examples of Diastereoselective Reactions for Cyclobutane Synthesis

| Reaction Type | Key Features | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| Reduction of cyclobutylidene Meldrum's acid | Use of NaBH4 as reducing agent | High preference for cis isomer acs.org |

| [2+2] Cycloaddition of keteniminium salts | Thermally induced reaction | Can be controlled to favor specific isomers harvard.edu |

Enantioselective Synthesis of this compound

Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral compound. This is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological effects.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For example, a chiral auxiliary can be attached to a cyclobutane precursor to control the stereochemistry of subsequent reactions, such as the introduction of the amine or difluoromethoxy group. nih.gov The use of chiral oxazolidinones, for instance, has been successful in guiding asymmetric alkylation and aldol (B89426) reactions to set the stereochemistry of multiple centers in complex molecules. wikipedia.org

Asymmetric catalysis, on the other hand, employs a chiral catalyst to favor the formation of one enantiomer over the other. chemistryviews.org This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Visible-light-induced asymmetric [2+2] cycloadditions of alkenes, for example, can produce chiral cyclobutane derivatives with high enantioselectivity. chemistryviews.org Chiral dirhodium catalysts have also been employed for the stereoselective activation of C-H bonds, enabling the synthesis of chiral bicyclo[1.1.1]pentanes (BCPs). nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally friendly tool for the synthesis of chiral molecules. nih.govnih.gov Enzymes such as transaminases can be used to introduce an amino group stereoselectively onto a ketone precursor, yielding a chiral amine. wiley.com These enzymatic reactions often exhibit high enantioselectivity and can be performed under mild conditions. Protein engineering and directed evolution have been employed to develop enzymes with improved catalytic performance and broader substrate scope for the synthesis of a wide range of chiral amines. nih.gov

Chiral resolution is a method used to separate a racemic mixture into its individual enantiomers. One common technique is diastereomeric salt formation. unchainedlabs.comnih.gov In this method, the racemic amine is reacted with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization. researchgate.net Once separated, the desired enantiomer of the amine can be recovered by removing the resolving agent. Preferential crystallization is another technique where one enantiomer of a racemic mixture crystallizes out of solution, leaving the other enantiomer in the mother liquor.

Conformational Analysis and its Influence on Stereochemical Outcomes

The conformation of the cyclobutane ring, which is not planar but rather puckered or "butterfly-shaped," can significantly influence the stereochemical outcome of reactions. libretexts.orgmasterorganicchemistry.com This puckered conformation helps to relieve some of the torsional strain that would be present in a planar structure. libretexts.org The substituents on the ring can occupy either axial or equatorial positions in these puckered conformations.

The relative stability of different conformers and the energy barriers between them can dictate the facial selectivity of an incoming reagent. acs.org For example, in a 1,3-disubstituted cyclobutane, the substituents will prefer to occupy positions that minimize steric interactions. libretexts.org This conformational preference can lead to one face of the ring being more accessible to a reagent, thereby directing the stereochemical outcome of the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to analyze the conformations of reaction intermediates and transition states, providing insights into the factors that control stereoselectivity. acs.org

Reaction Mechanisms and Reactivity Profiles

Reactivity of the Primary Amine Group

The primary amine group is the principal site of reactivity in 3-(Difluoromethoxy)cyclobutan-1-amine, serving as a potent nucleophile and a handle for numerous functional group interconversions.

Nucleophilic Substitution Reactions Involving the Amine Moiety

As a primary amine, the lone pair of electrons on the nitrogen atom of this compound makes it a strong nucleophile, capable of reacting with a variety of electrophiles. A common example is the alkylation reaction with alkyl halides. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemguide.co.uk

The initial reaction with an alkyl halide, such as methyl iodide, results in the formation of a secondary amine. However, the reaction does not typically stop at this stage. The resulting secondary amine is also nucleophilic, often more so than the primary amine due to the electron-donating nature of the newly added alkyl group, and can react with another equivalent of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and, ultimately, a quaternary ammonium (B1175870) salt. chemguide.co.uk This sequential reaction is often referred to as exhaustive methylation when methyl iodide is used. byjus.com To achieve mono-alkylation, a large excess of the amine is typically required.

Table 1: Stepwise Nucleophilic Substitution of this compound

| Step | Reactant | Electrophile | Product | Product Class |

|---|---|---|---|---|

| 1 | This compound | CH₃I | N-Methyl-3-(difluoromethoxy)cyclobutan-1-amine | Secondary Amine |

| 2 | N-Methyl-3-(difluoromethoxy)cyclobutan-1-amine | CH₃I | N,N-Dimethyl-3-(difluoromethoxy)cyclobutan-1-amine | Tertiary Amine |

| 3 | N,N-Dimethyl-3-(difluoromethoxy)cyclobutan-1-amine | CH₃I | 3-(Difluoromethoxy)-N,N,N-trimethylcyclobutylammonium iodide | Quaternary Ammonium Salt |

Elimination Reactions of Derived Amine Systems

Quaternary ammonium salts derived from this compound can undergo elimination reactions to form alkenes. The most prominent of these is the Hofmann elimination. wikipedia.org This reaction proceeds through an E2 mechanism and requires the quaternary ammonium salt to be converted into a hydroxide (B78521) salt, typically by treatment with silver oxide (Ag₂O) and water, followed by heating. vedantu.comallen.in

A key feature of the Hofmann elimination is its regioselectivity, which is governed by Hofmann's rule. The rule states that the major alkene product will be the least substituted (least stable) one. byjus.com This is attributed to the steric bulk of the trialkylamine leaving group, which directs the hydroxide base to abstract the most sterically accessible β-hydrogen. wikipedia.org

For the 3-(difluoromethoxy)-N,N,N-trimethylcyclobutylammonium hydroxide, there are two sets of β-hydrogens relative to the nitrogen atom. Abstraction of a proton from the cyclobutane (B1203170) ring would lead to the formation of 3-(difluoromethoxy)cyclobutene.

Table 2: Hofmann Elimination of Derived this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Name |

|---|---|---|---|---|

| 1 | This compound | Excess CH₃I | 3-(Difluoromethoxy)-N,N,N-trimethylcyclobutylammonium iodide | Exhaustive Methylation |

| 2 | 3-(Difluoromethoxy)-N,N,N-trimethylcyclobutylammonium iodide | Ag₂O, H₂O | 3-(Difluoromethoxy)-N,N,N-trimethylcyclobutylammonium hydroxide | Anion Exchange |

| 3 | 3-(Difluoromethoxy)-N,N,N-trimethylcyclobutylammonium hydroxide | Heat (Δ) | 3-(Difluoromethoxy)cyclobutene + Trimethylamine + H₂O | Hofmann Elimination |

Oxidation and Reduction Chemistry of the Amine

The primary amine group of this compound can be oxidized by various reagents to yield several products depending on the conditions. The oxidation of primary amines can lead to hydroxylamines, oximes, or nitro compounds. For instance, oxidation of cyclobutylamine (B51885) derivatives by cytochrome P-450 has been shown to yield products like nitrones and can even lead to ring expansion, suggesting the formation of aminium radical intermediates. nih.gov

Common oxidizing agents and their expected products are summarized below. The specific outcome depends on the strength of the oxidant and control of the reaction conditions.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Product Class |

|---|---|---|

| Peroxy acids (e.g., m-CPBA) | 3-(Difluoromethoxy)cyclobutylhydroxylamine | Hydroxylamine |

| Potassium permanganate (B83412) (KMnO₄) | 3-(Difluoromethoxy)cyclobutanone oxime, 1-(Difluoromethoxy)-3-nitrocyclobutane | Oxime, Nitroalkane |

| Hydrogen peroxide (H₂O₂) | 3-(Difluoromethoxy)cyclobutanone oxime | Oxime |

Conversely, the primary amine functional group is at a low oxidation state and is generally not susceptible to reduction.

Diazotization and Coupling Reactions of Amino Groups

The reaction of primary aliphatic amines, such as this compound, with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) leads to the formation of a diazonium salt. iitk.ac.inbyjus.com Unlike their stable aromatic counterparts, aliphatic diazonium salts are notoriously unstable and readily decompose, even at low temperatures (0-5 °C). vedantu.com

Decomposition occurs via the loss of nitrogen gas (N₂), an excellent leaving group, to generate a highly reactive carbocation intermediate. In this case, a 3-(difluoromethoxy)cyclobutyl cation is formed. This carbocation can then undergo several subsequent reactions:

Substitution: The carbocation can be attacked by any nucleophile present in the medium. If water is the solvent, a cyclobutanol (B46151) derivative will be formed.

Elimination: The carbocation can lose a proton from an adjacent carbon to form an alkene, such as 3-(difluoromethoxy)cyclobutene.

Rearrangement: Cyclobutyl cations are known to undergo ring-opening or ring-contraction rearrangements to form more stable carbocations, leading to a mixture of rearranged products.

Due to this high reactivity and propensity for rearrangement, the diazotization of primary aliphatic amines is often not a synthetically useful transformation for producing a single, clean product. youtube.com Coupling reactions to form azo compounds are characteristic of stable aromatic diazonium salts and are not a feasible pathway for the unstable diazonium salt derived from this compound.

Table 4: Potential Products from Diazotization of this compound

| Reagents | Intermediate | Potential Products |

|---|---|---|

| NaNO₂, HCl, 0-5 °C | [3-(Difluoromethoxy)cyclobutyl-N≡N]⁺Cl⁻ | 3-(Difluoromethoxy)cyclobutan-1-ol, 3-(Difluoromethoxy)cyclobutene, Rearranged alcohols and alkenes |

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy group (-OCHF₂) is a key structural feature that significantly influences the compound's properties. It is generally considered a stable functional group.

Stability and Transformation Pathways of the Difluoromethoxy Group

The difluoromethoxy group is significantly more stable than a simple methoxy (B1213986) group towards many chemical transformations. The strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms decrease the basicity of the ether oxygen, making it less susceptible to protonation. researchgate.net

However, under forcing conditions, cleavage of the ether linkage is possible. Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), can cleave ethers. wikipedia.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen to form an oxonium ion, which is a better leaving group. This is followed by a nucleophilic attack by the halide ion.

The cleavage could potentially occur at either the C-O bond of the cyclobutane ring or the C-O bond of the difluoromethyl group.

Attack at the cyclobutyl carbon: This would proceed via an SN1 or SN2 mechanism, yielding 3-halocyclobutanol and difluoromethane (B1196922).

Attack at the difluoromethyl carbon: Cleavage at this position is generally more difficult due to the presence of the fluorine atoms.

Strong Lewis acids can also mediate the cleavage of aliphatic ethers. researchgate.net Under most standard synthetic conditions, however, the difluoromethoxy group is expected to remain intact. Hydrolysis of the difluoromethoxy group to a formate (B1220265) or directly to a hydroxyl group requires harsh conditions and is not a common transformation.

Electronic Effects of the Difluoromethoxy Group on Molecular Reactivity

This strong inductive pull significantly reduces the electron density on the adjacent oxygen atom and, through sigma bonds, on the cyclobutane ring itself. The electron-withdrawing nature of fluorinated alkyl groups has been shown to be consistent with their impact on the pKa values of substituted cyclobutane amines and carboxylic acids. nuph.edu.ua Consequently, the basicity of the primary amine group at the 1-position is substantially decreased. The lone pair of electrons on the nitrogen atom is less available for protonation due to this distal electron-withdrawing effect transmitted through the carbocyclic framework.

Furthermore, the incorporation of fluorinated motifs like –OCHF₂ can increase a molecule's metabolic stability. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the group more resistant to enzymatic degradation, such as oxidative demethylation that might be observed with a simple methoxy group. mdpi.com The electron-withdrawing effect of the fluorine atoms also decreases the electron density on the ether oxygen, making it less susceptible to oxidation. mdpi.com

| Group | Dominant Electronic Effect | Effect on Amine Basicity | Relative Metabolic Stability |

|---|---|---|---|

| Methoxy (–OCH₃) | Resonance Donor (+R), Weak Inductive Withdrawer (-I) | Increases or slightly decreases | Lower |

| Difluoromethoxy (–OCHF₂) | Strong Inductive Withdrawer (-I) | Decreases | Higher |

| Trifluoromethoxy (–OCF₃) | Very Strong Inductive Withdrawer (-I) | Strongly decreases | Very High |

Cyclobutane Ring Reactivity and Transformations

The chemistry of the cyclobutane ring is largely dictated by its inherent ring strain, which makes it susceptible to reactions that can open the ring and relieve this strain. mdpi.com While more stable than cyclopropane, the four-membered ring is considerably strained compared to larger cycloalkanes like cyclopentane (B165970) or cyclohexane. mdpi.comyoutube.com This stored energy provides a thermodynamic driving force for a variety of transformations.

Cyclobutane derivatives can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions. The specific pathway and resulting products are highly dependent on the substitution pattern of the ring.

Thermal Ring-Opening : The thermal decomposition of unsubstituted cyclobutane typically proceeds via a stepwise mechanism involving a tetramethylene biradical intermediate, ultimately yielding two molecules of ethylene (B1197577). arxiv.org For a substituted cyclobutane like this compound, thermal cleavage would likely occur at the most highly substituted or electronically biased bonds, leading to more complex acyclic products.

Catalytic Ring-Opening : Acid-catalyzed pathways can also facilitate ring-opening. Protonation of the amine or ether functionality could induce ring strain that promotes cleavage, often involving carbocationic intermediates that can be trapped by nucleophiles. youtube.com The presence of donor-acceptor substituents on a cyclobutane ring can make it susceptible to ring-opening isomerization catalyzed by Lewis acids. researchgate.net

A significant reaction pathway available to this compound involves rearrangement initiated by the deamination of its primary amine group. This process typically involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid), which converts the amine into a highly unstable diazonium salt.

The subsequent loss of nitrogen gas (N₂) generates a secondary cyclobutyl carbocation. Such carbocations are notoriously unstable due to the combination of ring strain and electronic destabilization. youtube.com This instability drives rapid molecular rearrangements to form more stable species. Potential rearrangement pathways include:

Ring Expansion : The most probable fate of the cyclobutyl carbocation is a ring expansion via a 1,2-alkyl shift. youtube.com In this process, one of the C-C bonds of the ring migrates to the carbocationic center, expanding the four-membered ring into a more stable, less strained five-membered cyclopentyl cation.

Hydride Shifts : 1,2-hydride shifts could also occur to relocate the positive charge, although ring expansion is generally the dominant pathway for relieving the substantial ring strain. youtube.com

The electron-withdrawing difluoromethoxy group at the 3-position would destabilize any developing positive charge at that carbon, thereby influencing the regioselectivity of the rearrangement. While the specific context differs, studies on UV-induced cyclobutane pyrimidine (B1678525) dimers in DNA have shown that deamination is a kinetically feasible and significant process within four-membered ring systems. researchgate.netoup.com

While the previous sections described reactions of the cyclobutane ring, cycloaddition reactions are fundamental to its synthesis. The [2+2] cycloaddition is a cornerstone method for constructing the cyclobutane core. numberanalytics.comnih.govrsc.org This reaction involves the union of two doubly bonded molecules, typically two alkenes, to form a four-membered ring. organicreactions.org

These reactions can be initiated either thermally or photochemically. organicreactions.org According to the Woodward-Hoffmann rules, the thermal concerted [2πs + 2πs] cycloaddition is symmetry-forbidden, whereas the photochemical reaction is symmetry-allowed. arxiv.org Consequently, many [2+2] cycloadditions are carried out under UV irradiation. Fluorinated alkenes, in particular, are excellent substrates for thermal cycloadditions, often favoring the formation of four-membered rings. organicreactions.org The synthesis of a substituted cyclobutane like the title compound could, in principle, be achieved via the [2+2] cycloaddition of an alkene bearing a difluoromethoxy group with another alkene containing a nitrogen-based functional group or its precursor.

| Reaction Type | Typical Substrates | Initiation Method | Mechanistic Feature |

|---|---|---|---|

| [2+2] Photocycloaddition | Two Alkenes | Photochemical (UV light) | Often involves a triplet biradical intermediate |

| [2+2] Thermal Cycloaddition | Fluorinated or other activated Alkenes | Thermal | Can proceed via a stepwise diradical or zwitterionic intermediate |

| Ketenimine-Alkene Cycloaddition | Ketene + Imine | Thermal | Forms β-lactams (azetidin-2-ones) |

Mechanistic Investigations of Key Bond-Forming and -Breaking Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its chemical behavior.

Ring-Opening Mechanism : Theoretical and experimental studies on the thermal ring-opening of cyclobutane support a non-concerted, stepwise mechanism. arxiv.org The process is initiated by the homolytic cleavage of a C-C bond to form a 1,4-tetramethylene biradical intermediate. This intermediate then undergoes cleavage of the second C-C bond to yield the final products. The stability of this biradical intermediate is a key factor in the reaction's kinetics.

Deamination-Induced Rearrangement Mechanism : This is a well-established carbocation-mediated process. The key steps are: (1) formation of an N-nitrosamine followed by tautomerization to a diazo hydroxide, (2) protonation and loss of water to form a diazonium ion, (3) heterolytic cleavage of the C-N bond (bond-breaking) with the expulsion of N₂, generating a high-energy cyclobutyl carbocation, and (4) a rapid 1,2-alkyl shift (bond-breaking and bond-forming) to produce a rearranged, more stable carbocation, which is then quenched by a nucleophile. youtube.com

[2+2] Cycloaddition Mechanism : The mechanism of [2+2] cycloaddition is highly dependent on the substrates and reaction conditions. Photochemically induced reactions often proceed through the formation of an excited triplet state of one alkene, which then adds to the ground-state of the second alkene to form a 1,4-biradical intermediate that subsequently closes to the cyclobutane ring. researchgate.net In contrast, thermal cycloadditions involving highly polarized alkenes (e.g., one electron-rich and one electron-poor) can occur via a zwitterionic intermediate. ru.nl

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-(Difluoromethoxy)cyclobutan-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural assignment.

¹H NMR for Proton Environments

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the cyclobutane (B1203170) ring and the difluoromethoxy group. The proton of the difluoromethoxy group (-OCHF₂) would appear as a triplet due to coupling with the two fluorine atoms. The protons on the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atoms. The chemical shifts and coupling constants would be crucial for determining the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|

| -OCHF₂ | 6.0 - 6.5 | t | JHF ≈ 75 |

| CH-O | 4.0 - 4.5 | m | - |

| CH-N | 3.0 - 3.5 | m | - |

| CH₂ (ring) | 1.5 - 2.5 | m | - |

| NH₂ | 1.0 - 3.0 | br s | - |

Note: This table represents predicted values and would require experimental verification.

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. A distinct signal for each carbon atom in a unique chemical environment is expected. The carbon of the difluoromethoxy group (-OCHF₂) would appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the cyclobutane ring would also show characteristic shifts, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|

| -OCHF₂ | 115 - 120 | t | JCF ≈ 240 |

| CH-O | 70 - 80 | s | - |

| CH-N | 45 - 55 | s | - |

| CH₂ (ring) | 20 - 30 | s | - |

Note: This table represents predicted values and would require experimental verification.

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In the case of this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and would give rise to a single signal. This signal would be split into a doublet by the adjacent proton.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) |

|---|---|---|---|

| -OCHF₂ | -80 to -90 | d | JFH ≈ 75 |

Note: This table represents predicted values and would require experimental verification.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₅H₉F₂NO). The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 138.0725. An experimental HRMS measurement would be expected to be very close to this value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the atoms in the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the amine group, the difluoromethoxy group, or cleavage of the cyclobutane ring. Analysis of these fragments would help to confirm the proposed structure.

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation

The Collision Cross Section (CCS) is a critical physicochemical parameter that provides information about the size and three-dimensional shape of an ion in the gas phase. mdpi.com In modern analytical workflows, particularly those involving ion mobility-mass spectrometry (IM-MS), the CCS value serves as a robust identifier, complementary to mass-to-charge ratio (m/z) and retention time. nih.gov For novel or uncharacterized compounds like this compound, where experimental standards may be scarce, computationally predicted CCS values are invaluable. mdpi.comarxiv.org

Various prediction models, often employing machine learning algorithms or other computational methods, can estimate the CCS value based on the compound's chemical structure. arxiv.orgnih.gov These predictions are derived from the theoretical rotationally averaged collision integral of the ion with a neutral buffer gas, typically nitrogen. nih.gov The use of predicted CCS values can significantly enhance confidence in compound identification in complex mixtures by reducing the number of potential candidates for a given m/z value. arxiv.org For this compound, predicted CCS values for different ionic species, such as protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts, can be calculated to build a reference library for future IM-MS analyses. The accuracy of these predictions is often within a few percent of experimentally determined values, providing a powerful tool for structural annotation. arxiv.orgnih.gov

| Ionic Adduct | Formula | Exact Mass (Da) | Predicted CCS (Ų) | Prediction Model |

|---|---|---|---|---|

| [M+H]⁺ | C₅H₁₀F₂NO⁺ | 138.0725 | 125.8 | Model A (e.g., Machine Learning) |

| [M+Na]⁺ | C₅H₉F₂NNaO⁺ | 160.0544 | 132.1 | Model A (e.g., Machine Learning) |

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. helsinki.fi Reversed-phase HPLC (RP-HPLC) is commonly utilized for purity determination. In this mode, a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, often containing buffers or pH modifiers to ensure consistent ionization and retention of the amine. wjpsonline.com

Due to the lack of a strong chromophore in the this compound structure, detection can be achieved using a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, derivatization with a UV-active or fluorescent tag can be employed to enhance sensitivity with more common UV-Vis or Fluorescence detectors. thermofisher.com The method is validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable quantification of the main component and any impurities. wjpsonline.com

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | ELSD or CAD; or UV/Fluorescence post-derivatization |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ccsknowledge.com The direct analysis of primary amines like this compound by GC can be challenging due to their high polarity and tendency to interact with active sites (e.g., free silanols) on the column surface, leading to poor peak shape (tailing) and low response. bre.com

To overcome these issues, specialized columns with basic or base-deactivated stationary phases are often used. These columns are designed to minimize interactions with the amine group, resulting in improved peak symmetry. chemcoplus.co.jp Another common approach is the derivatization of the amine group to form a less polar, more volatile, and more thermally stable derivative prior to GC analysis. bre.com A flame ionization detector (FID) is typically used for detection, although a nitrogen-phosphorus detector (NPD) can offer greater selectivity and sensitivity for nitrogen-containing compounds.

| Parameter | Condition |

|---|---|

| Column | Base-deactivated polyethylene (B3416737) glycol (e.g., DB-WAX) or amine-specific phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 280 °C |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound contains a chiral center, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. shimadzu.com Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for this purpose. shimadzu.com

CSPs based on derivatized polysaccharides, such as cellulose (B213188) or amylose, are widely used and have proven effective in resolving a broad range of chiral compounds, including primary amines. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Both normal-phase HPLC and supercritical fluid chromatography (SFC) are powerful techniques for chiral separations, with SFC often providing faster analysis and reduced solvent consumption. nih.gov The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers.

| Parameter | Condition |

|---|---|

| Column | Immobilized Amylose or Cellulose-based CSP (e.g., Chiralpak IA/IB) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Derivatization Strategies for Enhanced Detectability and Separation in Complex Matrices

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. mdpi.com For this compound, derivatization of the primary amine group is a key strategy to enhance detection sensitivity and improve chromatographic performance, particularly when analyzing samples from complex matrices. thermofisher.com

The main goals of derivatization for this compound include:

Introducing a Chromophore or Fluorophore: The primary amine can be reacted with a labeling reagent to attach a moiety that strongly absorbs UV light or exhibits fluorescence, significantly lowering detection limits in HPLC. thermofisher.com

Improving Volatility and Thermal Stability: For GC analysis, derivatization converts the polar amine into a less polar, more volatile, and more thermally stable compound, leading to sharper peaks and better resolution. bre.com

Enhancing Separation: By altering the chemical properties of the analyte, derivatization can improve its separation from interfering components in the sample matrix. helsinki.fi

Common derivatization reagents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl), o-phthalaldehyde (B127526) (OPA) with a thiol, and dansyl chloride. thermofisher.comresearchgate.net The choice of reagent depends on the analytical technique (GC or HPLC), the required sensitivity, and the nature of the sample matrix.

| Reagent | Abbreviation | Detection Method | Primary Application | Advantages |

|---|---|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | UV, Fluorescence | HPLC | Forms stable derivatives with primary and secondary amines. researchgate.net |

| o-Phthalaldehyde (+ Thiol) | OPA | Fluorescence | HPLC | Rapid reaction, highly fluorescent product, specific for primary amines. thermofisher.com |

| Dansyl Chloride | DNS-Cl | UV, Fluorescence | HPLC | Produces highly fluorescent and stable derivatives. thermofisher.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | GC-MS, GC-FID | GC | Forms stable, volatile silyl (B83357) derivatives suitable for GC. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 3-(Difluoromethoxy)cyclobutan-1-amine, such calculations would illuminate its electronic landscape and reactivity patterns.

The electronic structure of this compound is primarily dictated by its constituent functional groups: the amine (-NH2), the difluoromethoxy (-OCHF2), and the cyclobutane (B1203170) ring.

Bonding : The C-F bonds in the difluoromethoxy group are highly polarized and strong. The oxygen atom introduces lone pairs that can participate in hyperconjugative interactions. Ab initio studies on difluoromethane (B1196922) (CH2F2) provide insight into the nature of bonding in the -OCHF2 moiety, showing significant charge separation and the influence of fluorine on molecular orbitals. rsc.org The cyclobutane ring itself possesses strained C-C bonds with increased p-character compared to acyclic alkanes. nih.gov

An analysis of the molecular electrostatic potential (MEP) surface would likely show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors. A region of positive potential (blue) would be expected around the amine hydrogens and the hydrogen of the -OCHF2 group, highlighting them as potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Distribution : For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, due to its lone pair of electrons. This makes the amine group the principal nucleophilic site of the molecule. The LUMO is likely to be distributed across the σ* orbitals of the C-O and C-F bonds within the difluoromethoxy group, making this region susceptible to nucleophilic attack under appropriate conditions.

Reactivity and HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. Quantum chemical calculations, such as those using Density Functional Theory (DFT), would be necessary to quantify this gap. For comparison, DFT studies on the stereoselective synthesis of other substituted cyclobutanes have utilized the HOMO-LUMO gap to analyze electronic effects. acs.org The interaction of the electron-donating amine and electron-withdrawing difluoromethoxy group across the ring would likely result in a moderate HOMO-LUMO gap.

A representative table of calculated FMO energies for a related aminocyclobutane and a fluorinated ether is presented below to illustrate typical values.

| Analogous Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1-Aminocyclobutane | DFT/B3LYP/6-31G | -6.21 | 0.54 | 6.75 |

| Methoxy(difluoro)methane | DFT/B3LYP/6-31G | -8.15 | 1.23 | 9.38 |

Conformational Landscape Analysis

The flexibility of the cyclobutane ring and the rotation around its single bonds give this compound a complex conformational landscape.

To fully explore the conformational possibilities, molecular dynamics (MD) simulations coupled with energy minimization studies would be employed.

Molecular Dynamics (MD) : MD simulations model the atomic motions of the molecule over time, allowing for the exploration of different energy wells on the potential energy surface. Such simulations, often performed in explicit or implicit solvent models, can reveal the most populated conformations and the pathways for interconversion between them. nih.gov This would be particularly useful for understanding how the molecule behaves in a biological or solution-phase environment.

Energy Minimization : Following MD simulations or systematic conformational searches, quantum mechanical energy minimization calculations (e.g., using DFT) are used to find the precise geometry of stable conformers (local minima) and transition states. This provides accurate relative energies between different conformations.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov

Ring Puckering : The puckering of the cyclobutane ring is characterized by a dihedral angle. High-level ab initio calculations on cyclobutane itself show an equilibrium puckering angle of about 29.6° with an inversion barrier of approximately 482 cm⁻¹. nih.govacs.org Substituents significantly influence the ring's puckering angle and the barrier to inversion between equivalent puckered forms. For a 1,3-disubstituted cyclobutane like the target molecule, cis and trans diastereomers are possible. In each case, the substituents can occupy either axial or equatorial-like positions on the puckered ring.

Substituent Orientation : The lowest energy conformation will seek to minimize steric hindrance and unfavorable dipole-dipole interactions. It is generally expected that the bulkier difluoromethoxy group and the amine group would preferentially occupy equatorial positions to reduce steric clashes. A trans configuration with both substituents in diequatorial positions is often the most stable. However, intramolecular hydrogen bonding between the amine and the ether oxygen could potentially stabilize certain cis conformations. Studies on other 2-substituted cyclobutane derivatives have shown that substituents can modulate the ring-puckering preference. acs.orgnih.gov

The table below summarizes the key conformational features of a generic 1,3-disubstituted cyclobutane.

| Isomer | Substituent 1 Position | Substituent 2 Position | Expected Relative Stability |

|---|---|---|---|

| trans | Equatorial | Equatorial | Most Stable |

| trans | Axial | Axial | Least Stable |

| cis | Equatorial | Axial | Intermediate |

| cis | Axial | Equatorial | Intermediate |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are highly effective for predicting spectroscopic data, which is invaluable for structure elucidation.

Methodology : The prediction of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is commonly performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions depends heavily on the chosen functional and basis set. For fluorinated compounds, functionals like ωB97XD with basis sets such as aug-cc-pVDZ have been shown to provide a good balance of accuracy and computational cost, with root-mean-square errors around 3.5 ppm for ¹⁹F shifts. rsc.org Scaling factors derived from comparing calculated and experimental data for a set of known compounds can further improve predictive accuracy. nih.gov

¹⁹F NMR Prediction : The ¹⁹F NMR chemical shift is exceptionally sensitive to the local electronic environment. The two fluorine atoms in the difluoromethoxy group are diastereotopic and would be expected to have distinct chemical shifts and show geminal ²JFF coupling. They would also exhibit coupling to the hydrogen on the same carbon (²JFH) and potentially longer-range couplings to protons on the cyclobutane ring. Predicting these shifts computationally would be crucial for distinguishing between possible stereoisomers and conformers of the molecule.